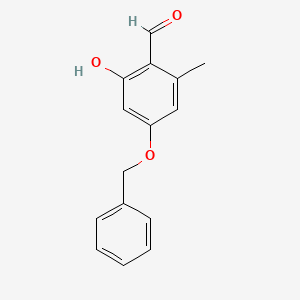

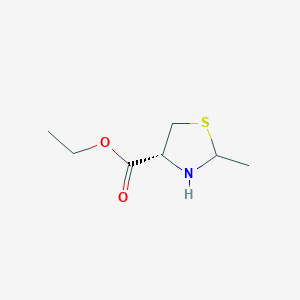

![molecular formula C17H17N5O3 B2762267 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896675-07-3](/img/structure/B2762267.png)

8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

科学的研究の応用

Antiviral Applications

This compound has shown promise in the field of antiviral research. Purine derivatives, such as this one, have been designed and synthesized to target specific viruses. They have been tested for their efficacy in protecting against viral infections, with some compounds demonstrating better activity than existing antiviral agents .

Antitumor Activities

The antitumor potential of purine derivatives is significant. They have been synthesized to act as nonclassical antifolates, targeting cancer cell proliferation. These compounds have been tested against various cancer cell lines, and some have shown to induce apoptosis and cell cycle arrest, suggesting their potential as cancer therapeutics .

Mechanism of Action in Cancer Therapy

Further research into the mechanism of action of these purine derivatives has revealed that they can induce apoptosis through nonmitochondrial pathways. This is particularly important for developing new cancer treatments that bypass common resistance mechanisms found in cancer cells .

Synthesis Optimization

The synthesis of purine derivatives, including this compound, involves optimizing conditions to achieve the desired yield and purity. Research has focused on the solvent, catalyst, temperature, and time to refine the synthesis process for these compounds .

Drug Resistance Circumvention

Purine derivatives are being explored for their ability to circumvent drug resistance. By combining two biologically relevant moieties, researchers aim to create molecules that can overcome resistance mechanisms, particularly in the treatment of viral infections .

Bioactive Molecule Design

The design of bioactive molecules using purine as a key motif is an active area of research. These molecules are being developed for a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, anti-Alzheimer, and antimalarial applications .

Pharmacological Diversity

The diversity of pharmacological activities associated with purine derivatives is vast. This compound, with its specific substitutions, contributes to the ongoing research in identifying new drugs with a variety of applications, from antiviral to anti-inflammatory treatments .

Molecular Hybridization

Molecular hybridization techniques are employed to discover new molecules with high activity levels. By linking bioactive units to recognized moieties, researchers can exploit active transport mechanisms and develop compounds with enhanced biological interest .

作用機序

Target of Action

The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

The compound interacts with its targets, inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR . The compound’s interaction with these targets leads to changes in cellular processes, including an increase in the accumulation of S-phase cells and the induction of apoptosis .

Biochemical Pathways

The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It is suggested that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s bioavailability.

Result of Action

The compound’s action results in the induction of apoptosis and S-phase arrest in cells . Specifically, flow cytometry studies indicated that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria was confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .

特性

IUPAC Name |

6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-5-7-12(25-4)8-6-11/h5-8H,1-4H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBAZVHBNYIGQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

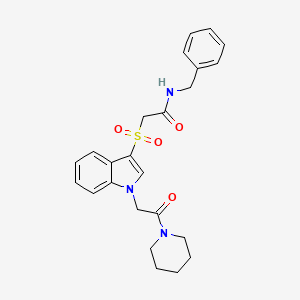

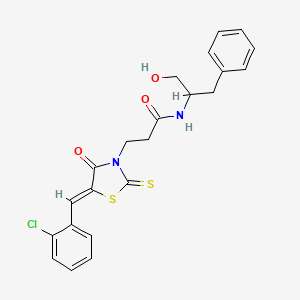

![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2762188.png)

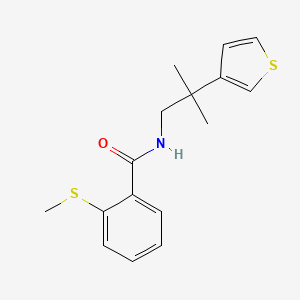

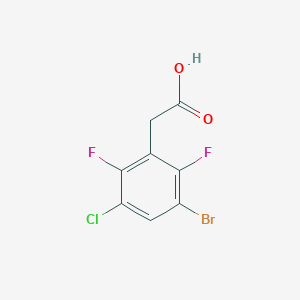

![2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2762190.png)

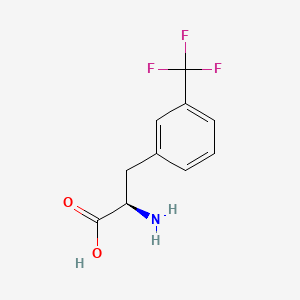

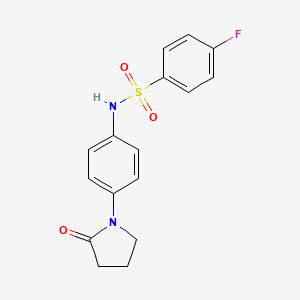

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)

![2-[(2-Chloroacetyl)-methylamino]-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B2762197.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762199.png)

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)